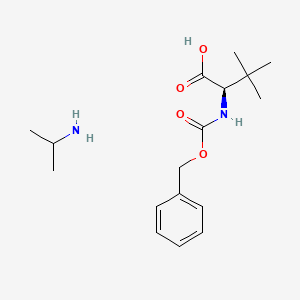

Propan-2-amine (R)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

Description

Propan-2-amine (R)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a branched 3,3-dimethylbutanoate backbone. This compound is structurally characterized by:

- Stereochemistry: The (R)-configuration at the α-carbon adjacent to the amino group .

- Functional groups: A Cbz-protected amine (providing stability during synthesis) and a sterically hindered ester moiety (3,3-dimethylbutanoate) that may influence metabolic stability or binding affinity .

Properties

IUPAC Name |

(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid;propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C3H9N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3(2)4/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);3H,4H2,1-2H3/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXYSGFRRGQSJ-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N.CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-amine (R)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate, also known by its CAS number 2049127-83-3, is a compound with significant biological activity. Its unique molecular structure, characterized by a benzyloxycarbonyl group and an amine functional group, suggests potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

- Molecular Formula : C17H28N2O4

- Molecular Weight : 324.42 g/mol

- CAS Number : 2049127-83-3

The compound's structure includes a chiral center, which may influence its biological interactions and effectiveness in therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

1. Antiproliferative Effects

Research has shown that compounds similar to Propan-2-amine exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of benzyloxycarbonyl compounds have demonstrated the ability to inhibit cell growth in melanoma cells through mechanisms involving cell cycle arrest and apoptosis induction .

2. Enzyme Interaction

The compound is believed to interact with specific enzymes involved in metabolic pathways. For example, it may affect monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This interaction is crucial for understanding its potential neuropharmacological effects.

The mechanisms through which Propan-2-amine exerts its biological effects are multifaceted:

Cell Signaling Modulation

The compound influences cellular signaling pathways that regulate gene expression and metabolic processes. It has been observed to modulate neurotransmitter receptor activity, impacting synaptic transmission and neuronal function.

Cell Cycle Arrest and Apoptosis

Studies indicate that Propan-2-amine can induce G2/M phase cell cycle arrest in cancer cells, leading to increased apoptosis rates. This was evidenced by significant increases in apoptotic markers following treatment with related compounds .

Case Studies

Several case studies have highlighted the biological implications of Propan-2-amine:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Stereochemical Differences: The (R)-enantiomer of the target compound is distinct from its (S)-counterpart (e.g., Methyl (S)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate) in spatial orientation, which could affect receptor binding or metabolic pathways .

Compounds with 3-methylbutanoate (e.g., Methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate) lack this branching, possibly reducing steric effects and altering pharmacokinetics .

Functional Group Variations: Cbz vs. Indazole/Indole Carboxamides: The Cbz group in the target compound is a common protecting group in peptide synthesis, whereas indazole/indole carboxamides (e.g., FUB–AMB analogs) are associated with psychoactivity and are regulated under drug laws . Fluorinated Alkyl Chains: Fluoropentyl or fluorobenzyl substituents in analogs (e.g., DEA-listed compounds) enhance lipophilicity and cannabinoid receptor affinity, unlike the non-fluorinated Cbz group in the target compound .

In contrast, fluorinated indazole/indole derivatives are frequently banned due to their misuse as designer drugs, highlighting divergent applications despite structural parallels .

Research Findings and Implications

- Synthetic Utility: The Cbz group in the target compound enables selective deprotection for further functionalization, a feature shared with intermediates like Methyl (S)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate .

- Regulatory Caution : Structural similarities to regulated compounds (e.g., FUB–AMB analogs) underscore the need for rigorous characterization to avoid unintended legal classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.